3-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide
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Overview
Description
3-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide is a synthetic organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the ethoxyethyl group: The pyrazole ring is then reacted with an appropriate ethoxyethyl halide in the presence of a base to form the ethoxyethyl-substituted pyrazole.
Formation of the benzamide core: The final step involves the reaction of the ethoxyethyl-substituted pyrazole with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and benzamide core can interact with active sites through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of the target’s activity. The exact pathways and targets depend on the specific application and require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide: A similar compound with a morpholinoethoxy substitution, known for its selective 5-hydroxytryptamine2A receptor inverse agonist activity.
(S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-(®-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoate: Another related compound with high affinity for αvβ6 integrin.
Uniqueness
3-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its combination of a methoxy group, ethoxyethyl linker, and pyrazole ring makes it a versatile scaffold for further functionalization and optimization in various applications.
Properties
IUPAC Name |
3-methoxy-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-20-14-5-2-4-13(12-14)15(19)16-7-10-21-11-9-18-8-3-6-17-18/h2-6,8,12H,7,9-11H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJVFVDSZHEJQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCOCCN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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